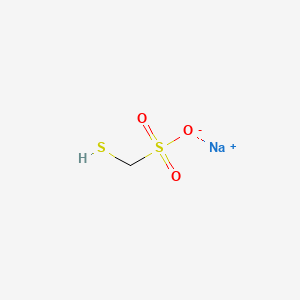
Sodium mercaptomethanesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Sodium mercaptomethanesulfonate can be synthesized through the reaction of mercaptoethanol with sodium bisulfite under controlled conditions. The reaction typically involves heating the reactants in an aqueous solution, followed by purification processes to obtain the desired product .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but with optimized parameters to ensure high yield and purity. The process may include additional steps such as crystallization and drying to produce the final product in a stable form .
化学反応の分析
Types of Reactions: Sodium mercaptomethanesulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: It can be reduced using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions with halogenated compounds under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield sulfonic acid derivatives, while reduction may produce thiol-containing compounds .
科学的研究の応用
Sodium mercaptomethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and analytical techniques.
Biology: The compound is employed in studies involving thiol chemistry and redox biology.
Industry: It is utilized in the production of pharmaceuticals and other chemical products.
作用機序
Sodium mercaptomethanesulfonate exerts its effects by interacting with toxic metabolites of certain chemotherapy drugs, such as acrolein. It forms stable, non-toxic compounds with these metabolites, thereby reducing their harmful effects on the body. The compound also acts as an inhibitor of myeloperoxidase, modulating its catalytic activity and function .
類似化合物との比較
- Sodium 2-mercaptoethanesulfonate
- Coenzyme M sodium salt
- HS-CoM Na
Comparison: Sodium mercaptomethanesulfonate is unique in its ability to form stable, non-toxic compounds with toxic metabolites of chemotherapy drugs, making it particularly valuable in medical applications. Its thiol group allows it to participate in a variety of chemical reactions, providing versatility in both research and industrial settings .
特性
CAS番号 |
68928-43-8 |
|---|---|
分子式 |
CH3NaO3S2 |
分子量 |
150.16 g/mol |
IUPAC名 |
sodium;sulfanylmethanesulfonate |
InChI |
InChI=1S/CH4O3S2.Na/c2-6(3,4)1-5;/h5H,1H2,(H,2,3,4);/q;+1/p-1 |
InChIキー |
WBIKPQSRRXSSPQ-UHFFFAOYSA-M |
正規SMILES |
C(S)S(=O)(=O)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


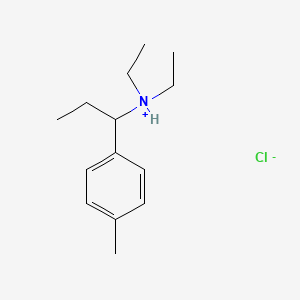
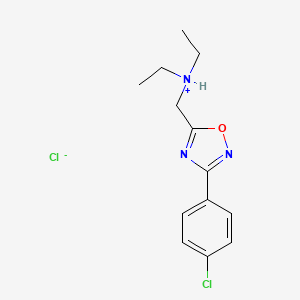
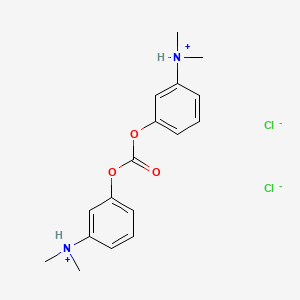
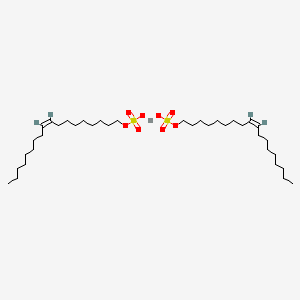
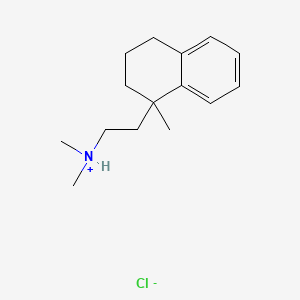
![[2-[6-[[2-[Dimethyl-[2-methyl-3-(2,2,6-trimethylcyclohexyl)propyl]azaniumyl]acetyl]amino]hexylamino]-2-oxoethyl]-dimethyl-[2-methyl-3-(2,2,6-trimethylcyclohexyl)propyl]azanium;dichloride](/img/structure/B13774681.png)
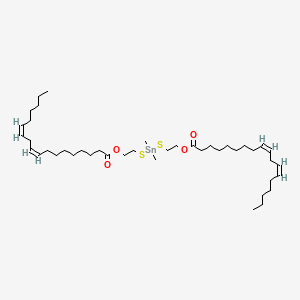
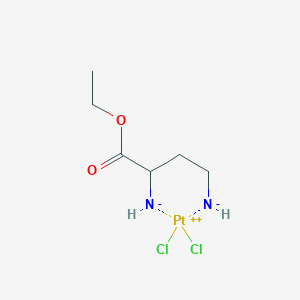
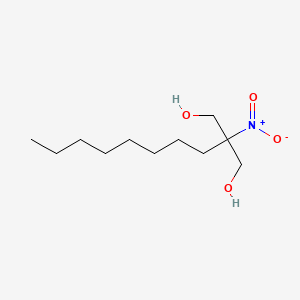
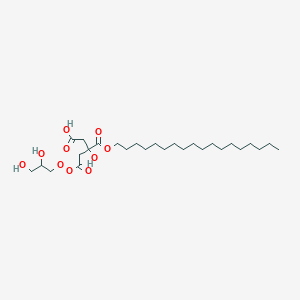
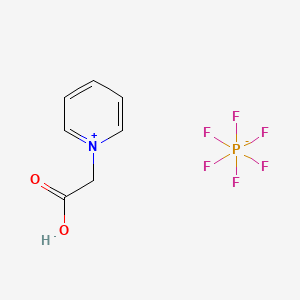
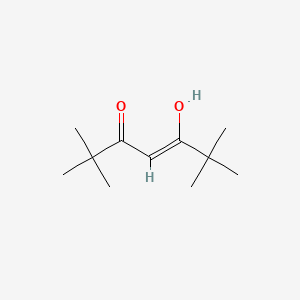
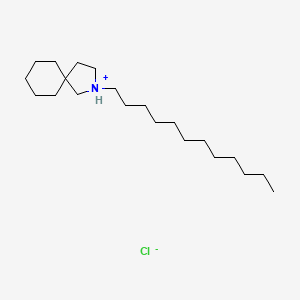
![5,6-Dihydro-4a,6c-diazacyclobuta[a]cyclopenta[cd]pentalene](/img/structure/B13774730.png)
